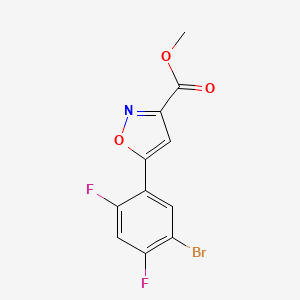![molecular formula C23H29ClFN5O3Si B13719143 6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32702039 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Métodos De Preparación
Industrial Production Methods: Industrial production of MFCD32702039 likely involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32702039 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon or copper(I) iodide are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
MFCD32702039 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be utilized in biological assays and studies to understand its effects on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating certain medical conditions.
Industry: MFCD32702039 is employed in industrial processes, including the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD32702039 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
MFCD32702039 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include those used in similar applications or possessing analogous properties.
Uniqueness: The distinct chemical structure and reactivity of MFCD32702039 set it apart from other compounds, making it valuable for specific research and industrial applications.
Conclusion
MFCD32702039 is a compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study, and ongoing research continues to uncover new insights into its properties and uses.
Propiedades
Fórmula molecular |
C23H29ClFN5O3Si |
|---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
6-chloro-4-[3-[3-fluoro-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]-2-methoxyanilino]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H29ClFN5O3Si/c1-26-23(31)16-12-27-20(24)11-19(16)28-18-8-6-7-15(21(18)32-2)17-13-30(29-22(17)25)14-33-9-10-34(3,4)5/h6-8,11-13H,9-10,14H2,1-5H3,(H,26,31)(H,27,28) |
Clave InChI |
YJPBTJNBFBHDBA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=CN(N=C3F)COCC[Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


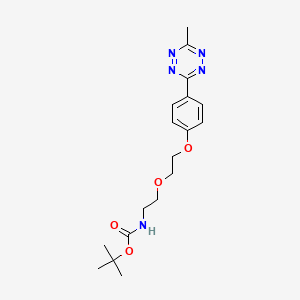
![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
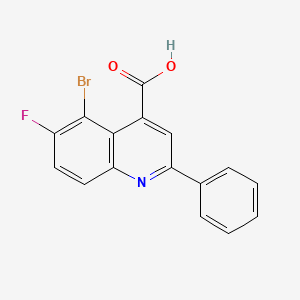

![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone](/img/structure/B13719083.png)
![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
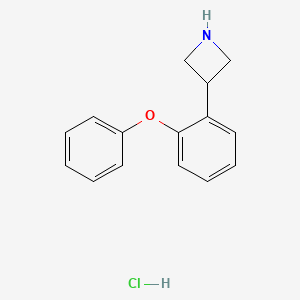

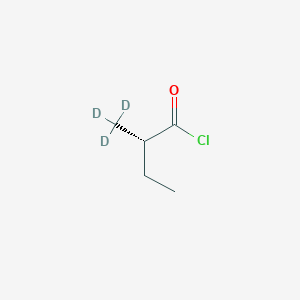
![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)
